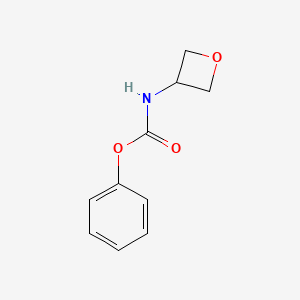

phenyl N-(oxetan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl N-(oxetan-3-yl)carbamate is a chemical compound with the molecular formula C10H11NO3 . It is a carbamate ester, which is a class of organic compounds that find wide application in the chemical industry .

Synthesis Analysis

The synthesis of carbamates like phenyl N-(oxetan-3-yl)carbamate can be achieved through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .

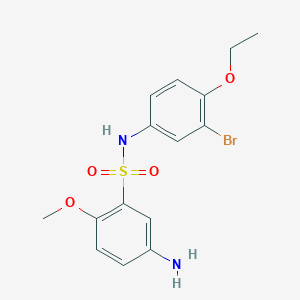

Molecular Structure Analysis

The molecular structure of phenyl N-(oxetan-3-yl)carbamate contains a total of 26 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), 1 ether (aliphatic), and 1 Oxetane .

Chemical Reactions Analysis

Carbamate synthesis by carbamoylation is a common reaction involving carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .

Physical And Chemical Properties Analysis

Phenyl carbamate, a related compound, has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Aplicaciones Científicas De Investigación

- Kinase Inhibitors : Researchers explore oxetane derivatives to extend chemical space for identifying kinase inhibitors, which play a crucial role in modulating kinase activity for treating human illnesses .

- Physicochemical Properties : Oxetanes have been incorporated into drug molecules to enhance their physicochemical properties. Several oxetane-containing drugs are in clinical trials, with potential FDA approval in the future .

- Oxetane Formation : Oxetanes can be synthesized through epoxide opening with trimethyloxosulfonium ylide. By manipulating reaction conditions, researchers access diverse oxetane motifs from carbonyl compounds or epoxides .

- Computational Insights : Computational studies reveal that moderate heating is required for oxetane ring formation from epoxides. Enantioenriched chiral oxetanes can be obtained with retention of enantiomeric purity .

Medicinal Chemistry and Drug Discovery

Organic Synthesis

Mecanismo De Acción

Direcciones Futuras

Carbamates have wide applications in the chemical industry and are important intermediates in the synthesis of pharmaceuticals and agrochemicals . The development of environmentally friendly processes for the synthesis of carbamates, such as the reaction of amines with organic carbonates like dimethyl carbonate, is a step towards sustainability and efficiency in chemical processes .

Propiedades

IUPAC Name |

phenyl N-(oxetan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(11-8-6-13-7-8)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQLCXRRFVMFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(oxetan-3-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2799982.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2799983.png)

![Ethyl 2-((3-(2-chlorophenyl)-5-methylisoxazol-4-YL)carbonylamino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2799987.png)

![N-(2,3-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2799989.png)

![3-[(4-Chlorophenyl)methylsulfinyl]-5-(naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazole](/img/structure/B2799990.png)

![2-(2-fluorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2799997.png)